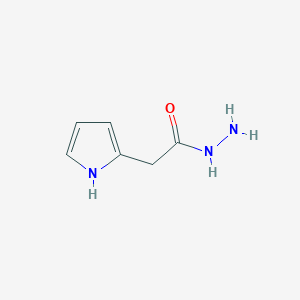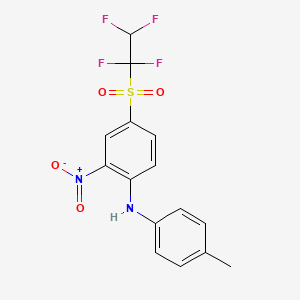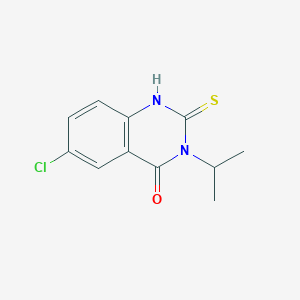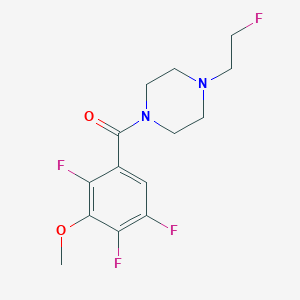![molecular formula C16H20N4OS2 B2825492 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide CAS No. 1436198-82-1](/img/structure/B2825492.png)
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research has shown that compounds similar to this have been synthesized and explored for various properties. One study discussed the synthesis of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol and oxyallopurinol, by reacting α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines.Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a methyl group, a methylsulfanyl group, a thiazol group, and a pyrimidine group.Chemical Reactions Analysis
Compounds similar to this have been synthesized and explored for various properties. This indicates a potential for creating derivatives with varying biological activities.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Research on pyrimidines, including the synthesis of pyrazolopyrimidines and thiazolopyrimidines, showcases advanced methodologies for constructing these heterocyclic compounds. These syntheses often involve reactions of various precursors, such as α-cyano-β-ethoxyacrylamides, ketene dithioacetals, and hydrazines, leading to compounds with potential pharmacological applications (Hildick & Shaw, 1971; Tominaga et al., 1990).
Biological Evaluation and Potential Applications
- Compounds structurally related to the query molecule have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been identified as potent anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of pyrimidine derivatives in oncology and inflammation (Rahmouni et al., 2016).
Antimicrobial and Antiviral Applications
- Thiazolo[5,4-d]pyrimidines and related heterocyclic systems have been synthesized and tested for their antimicrobial activities. These studies demonstrate the potential of such compounds in addressing various bacterial and fungal infections, suggesting a broad spectrum of antimicrobial applications (El-bayouki & Basyouni, 1988).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, thiazoles, which are part of this compound’s structure, are found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .
properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-8(12-7-23-10(3)19-12)18-15(21)13-9(2)17-14(11-5-6-11)20-16(13)22-4/h7-8,11H,5-6H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGJNUNJKRFNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)
![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)

![N-(3-acetylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825418.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2825424.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)

![2-(4-bromophenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2825430.png)
